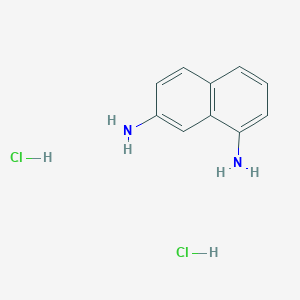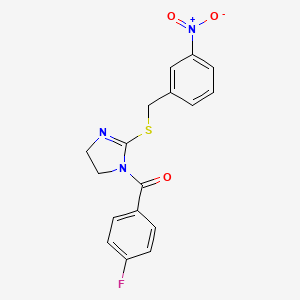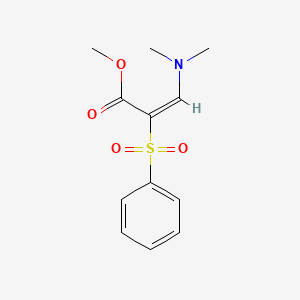![molecular formula C9H15ClO3S B2855392 (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride CAS No. 2247103-47-3](/img/structure/B2855392.png)
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C9H15ClO3S and a molecular weight of 238.73 g/mol . This compound is known for its unique bicyclic structure and its utility in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride typically involves the reaction of 4-methyl-2-oxabicyclo[2.2.2]octan-1-ol with methanesulfonyl chloride under acidic conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane (DCM) at a temperature range of 0°C to room temperature .
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.
Reduction: Reduction reactions can be performed to convert the sulfonyl chloride group to other functional groups.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) , alcohols , and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides .
Reduction: Formation of alcohols or amines .
Substitution: Formation of sulfonamides or alkyl sulfonates .
Applications De Recherche Scientifique
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a sulfonylating agent , introducing sulfonyl groups into organic molecules, which can alter their chemical properties and biological activities.
Comparaison Avec Des Composés Similaires
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride: is unique due to its bicyclic structure and specific functional groups. Similar compounds include:
Bicyclo[2.2.2]octan-1-ol
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol
Other sulfonyl chlorides
These compounds share structural similarities but differ in their functional groups and reactivity, making this compound distinct in its applications and properties.
Propriétés
IUPAC Name |
(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c1-8-2-4-9(5-3-8,13-6-8)7-14(10,11)12/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJMEDRAUHVUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(OC2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid](/img/structure/B2855310.png)
![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855312.png)

![2-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2855315.png)



![3-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2855320.png)
![2-[2-Fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2855321.png)



![2-Ethyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855326.png)

